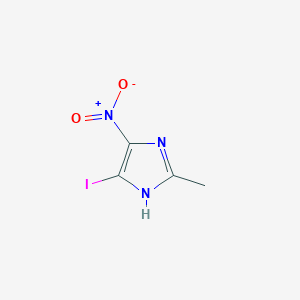

4-Iodo-2-méthyl-5-nitro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-2-methyl-4-nitro-1H-imidazole is a chemical compound belonging to the class of imidazoles, characterized by a distinct molecular structure that includes iodine, methyl, and nitro substituents.

Synthesis Analysis

The synthesis of trisubstituted imidazoles, like 5-iodo-2-methyl-4-nitro-1H-imidazole, often involves one-pot synthesis methods. For instance, a one-pot synthesis protocol for functionalized trisubstituted imidazoles involves in situ generation of enaminones, followed by α-nitrosation and base-mediated intramolecular heterocyclization (Yugandar et al., 2016).

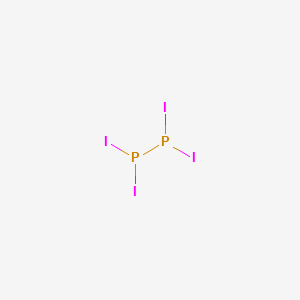

Molecular Structure Analysis

The molecular structure of 5-iodo-2-methyl-4-nitro-1H-imidazole and similar compounds has been characterized by techniques like X-ray crystallography. The structure is confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and EIMS (Shahid et al., 2016).

Chemical Reactions and Properties

Chemical reactions of 5-iodo-2-methyl-4-nitro-1H-imidazole involve various transformations. For example, reactions with tertiary nitronate anions lead to the formation of 1-methyl-5-nitro-imidazoles bearing trisubstituted ethylenic double bonds (Crozet et al., 1985).

Physical Properties Analysis

Physical properties of 5-iodo-2-methyl-4-nitro-1H-imidazole are closely related to its molecular structure. The crystallization and hydrogen bonding patterns in such compounds often depend on the interaction between various functional groups like nitro and methyl groups (Belguedj et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound are influenced by the presence of functional groups. Nucleophilic displacements involving bromo and iodo groups activated by nitro substituents are observed in similar imidazoles, indicating a range of chemical reactivity (Kulkarni & Grimmett, 1987).

Applications De Recherche Scientifique

Structure Centrale dans les Produits Pharmaceutiques

L'imidazole est une fraction hétérocyclique à cinq chaînons qui est le noyau de base de certains produits naturels tels que l'histidine, la purine, l'histamine et les structures à base d'ADN . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Potentiel Antioxydant

Certains dérivés de l'imidazole ont montré un bon potentiel de piégeage par rapport à l'acide ascorbique (témoin positif), indiquant leur potentiel en tant qu'antioxydants .

Synthèse de Molécules Fonctionnelles

Les hétérocycles imidazoliques sont des composants clés des molécules fonctionnelles qui sont utilisées dans une variété d'applications courantes .

Étude des Mécanismes d'Hydrolyse

Le 2-méthyl-4(5)-nitroimidazole, un composé apparenté, a été utilisé pour étudier le mécanisme de l'hydrolyse alcaline et acide du tinidazole .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways, leading to their diverse range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-iodo-2-methyl-5-nitro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMHRKLNVLTIAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455890 |

Source

|

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13369-83-0 |

Source

|

| Record name | 4-Iodo-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)